

# The Discovery and Enduring Utility of 2-Ethynylphenol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethynylphenol**

Cat. No.: **B1266645**

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## Abstract

**2-Ethynylphenol**, a seemingly simple aromatic compound, possesses a rich history and a surprisingly broad and ever-expanding range of applications in modern science. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this versatile molecule. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a consolidated summary of its physicochemical and spectral properties, and an overview of its applications, particularly in the realms of medicinal chemistry and materials science.

## Introduction

**2-Ethynylphenol**, also known as o-hydroxyphenylacetylene, is an organic compound with the chemical formula C<sub>8</sub>H<sub>6</sub>O.<sup>[1]</sup> It consists of a phenol ring substituted with an ethynyl group at the ortho position.<sup>[1]</sup> This unique structural arrangement, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, imbues **2-ethynylphenol** with a remarkable chemical versatility that has been harnessed in a multitude of scientific disciplines. From its early, somewhat obscured, beginnings to its current status as a valuable building block in complex molecular architectures, the story of **2-ethynylphenol** is one of evolving chemical ingenuity.

This guide will trace the historical path of **2-ethynylphenol**'s discovery and synthesis, presenting key milestones and the evolution of its preparative methods. Detailed experimental protocols for both historical and contemporary synthetic routes are provided to enable its practical application in the laboratory. Furthermore, a comprehensive compilation of its physical and spectral data is presented in a clear, tabular format for easy reference. Finally, the diverse applications of **2-ethynylphenol**, particularly in the synthesis of pharmaceuticals and advanced materials, will be highlighted, underscoring its continued relevance in modern research and development.

## Discovery and History

While a definitive singular "discovery" of **2-ethynylphenol** in the historical literature is not prominently documented, its synthesis and study are intrinsically linked to the broader development of acetylene chemistry. One of the earlier and notable methods for the preparation of aryl acetylenes involved the dehydrohalogenation of corresponding vinyl halides.

A significant early synthesis that provided access to o-hydroxyphenylacetylene involved the treatment of 2,3-benzofuran with sodium in pyridine. This reaction, which proceeds via cleavage of the furan ring, offered a viable, albeit complex, route to the desired product.

The advent of modern cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of terminal alkynes, including **2-ethynylphenol**. This powerful method, which couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern organic synthesis and provides a highly efficient and versatile route to **2-ethynylphenol** and its derivatives.

## Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following tables summarize the key quantitative data for **2-ethynylphenol**.

Table 1: Physicochemical Properties of **2-Ethynylphenol**

Property	Value	Reference
CAS Number	5101-44-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O	<a href="#">[1]</a>
Molecular Weight	118.13 g/mol	<a href="#">[1]</a>
Melting Point	19 °C	<a href="#">[1]</a>
Boiling Point	200.9 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.12 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.589	<a href="#">[1]</a>
pKa	8.62 ± 0.30 (Predicted)	<a href="#">[1]</a>

Table 2: Spectral Data of **2-Ethynylphenol**

Spectrum Type	Key Peaks/Shifts	Reference
<sup>13</sup> C NMR	Data not explicitly found in a quantitative table format, but is available in spectral databases.	<a href="#">[2]</a>
<sup>1</sup> H NMR	Data not explicitly found in a quantitative table format, but is available in spectral databases.	
IR Spectroscopy	Characteristic peaks for O-H, C≡C-H, and aromatic C-H and C=C stretching are expected.	
Mass Spectrometry (GC-MS)	Molecular ion peak (M <sup>+</sup> ) at m/z = 118 is expected.	<a href="#">[2]</a>

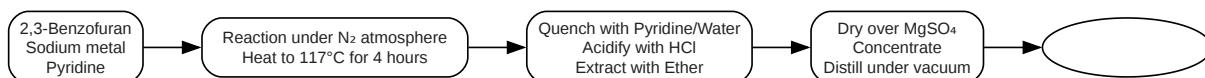
## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of **2-ethynylphenol**, offering both a historical and a modern perspective.

## Synthesis from 2,3-Benzofuran (Historical Method)

This method, while historically significant, is less common today due to the availability of more efficient cross-coupling strategies.

Experimental Workflow:



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Caption: Synthesis of **2-Ethynylphenol** from 2,3-Benzofuran.

Protocol:

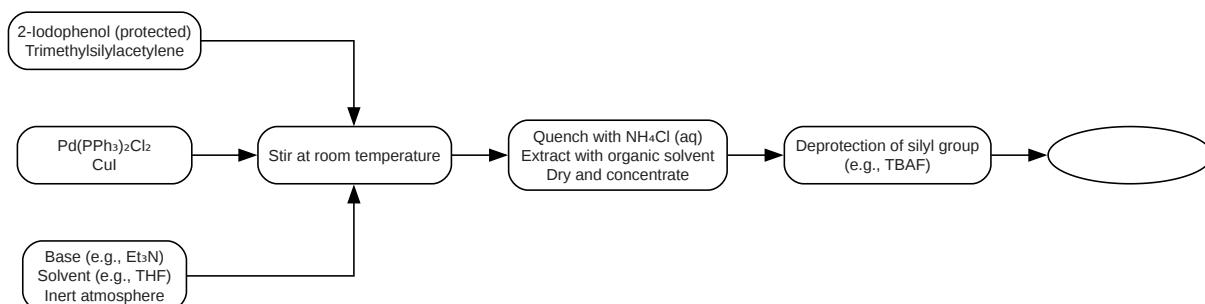
- A solution of 2,3-benzofuran (0.161 mol) in pyridine (190 mL) is charged into a three-necked, round-bottomed flask equipped with a thermometer, magnetic stirrer, reflux condenser, and a nitrogen inlet.
- The system is purged with nitrogen and maintained under a nitrogen atmosphere.
- Freshly cut sodium metal (0.490 mol) is added to the solution.
- The mixture is stirred and heated in a silicone oil bath to maintain a reaction temperature of 117°C for 4 hours.
- After cooling to room temperature, the reaction mixture is quenched by the successive dropwise addition of pyridine (100 mL), 50% (v/v) pyridine-water (50 mL), and water (100 mL).
- The resulting mixture is extracted with diethyl ether (400 mL).

- The aqueous pyridine layer is acidified with excess 6 N HCl, keeping the temperature between 20-30°C with an ice-water bath.
- The acidified mixture is extracted with four 300 mL portions of diethyl ether.
- The combined ethereal extracts are washed with 6 N HCl (200 mL) and three 200 mL portions of water, dried over anhydrous magnesium sulfate, and concentrated.
- The crude product is purified by vacuum distillation to yield colorless **2-ethynylphenol**.

## Synthesis via Sonogashira Coupling (Modern Method)

The Sonogashira coupling is a highly efficient and widely used method for the synthesis of **2-ethynylphenol**. This protocol describes a general procedure using a protected form of **2-ethynylphenol**.

Experimental Workflow:



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Caption: General workflow for the Sonogashira coupling to synthesize **2-ethynylphenol**.

Protocol:

- To a solution of a protected 2-iodophenol (e.g., as a silyl ether, 1.0 equiv) and trimethylsilylacetylene (1.2 equiv) in an appropriate solvent (e.g., THF or toluene) under an

inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).

- Add a suitable base, such as triethylamine (2.0 equiv).
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- After concentration under reduced pressure, the silyl-protected **2-ethynylphenol** is deprotected using a standard procedure, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.
- The crude **2-ethynylphenol** is then purified by column chromatography on silica gel.

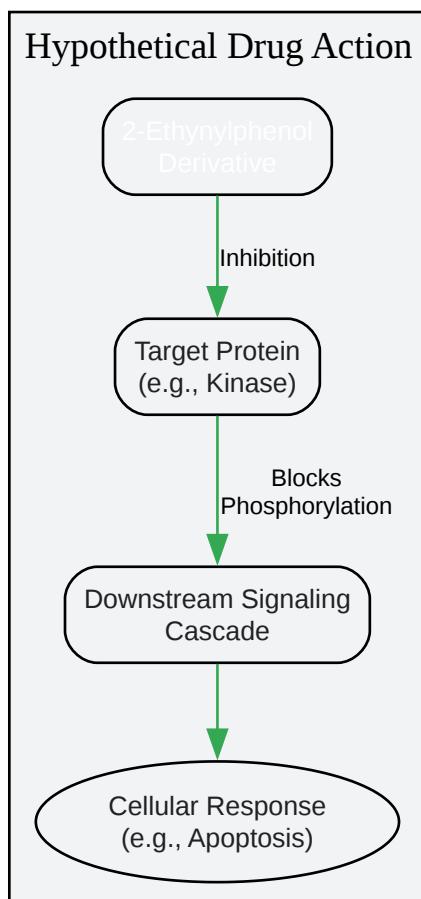
## Applications in Drug Development and Materials Science

The unique bifunctionality of **2-ethynylphenol** makes it a valuable synthon in various fields.

### Drug Development

The phenol and alkyne moieties in **2-ethynylphenol** can be independently and selectively functionalized, allowing for the construction of complex molecular scaffolds. The ethynyl group is a particularly useful handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the rapid synthesis of compound libraries and bioconjugation.

Signaling Pathway Diagram (Hypothetical):



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Caption: Hypothetical signaling pathway inhibited by a **2-ethynylphenol**-derived drug.

## Materials Science

In materials science, **2-ethynylphenol** serves as a monomer or cross-linking agent in the synthesis of polymers with tailored properties. The rigid ethynyl group can impart desirable thermal and mechanical properties to polymers, while the hydroxyl group can be used to modify solubility or to introduce further functionality. Its derivatives have been explored in the development of resins, adhesives, and specialty plastics.[\[1\]](#)

## Conclusion

**2-Ethynylphenol**, a molecule with a rich, albeit not always conspicuous, history, has emerged as a cornerstone in modern organic synthesis. Its journey from early, challenging preparations to its facile synthesis via contemporary cross-coupling methods exemplifies the progress in the

field of chemistry. The unique combination of a reactive alkyne and a versatile phenol group ensures its continued and expanding role in the development of novel pharmaceuticals, advanced materials, and other cutting-edge scientific endeavors. This guide has aimed to provide a comprehensive overview of this remarkable compound, serving as a valuable resource for the scientific community.

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